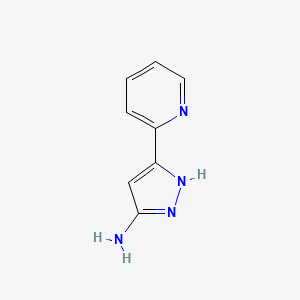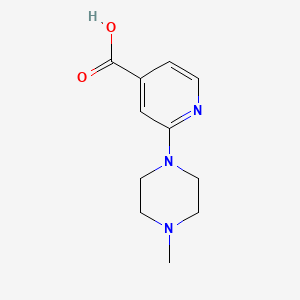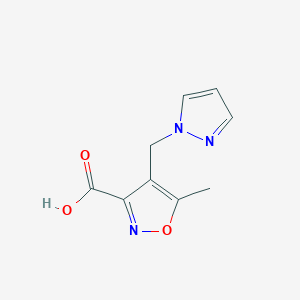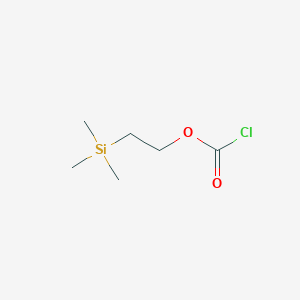
2-(三甲基硅基)乙基氯甲酸酯
描述
“2-(Trimethylsilyl)ethyl chloroformate” is a chemical compound with the CAS Number: 20160-60-5 . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of “2-(Trimethylsilyl)ethyl chloroformate” involves the use of 2-trimethylsilylethanol . The synthesis process can be carried out in a single synthetic operation from commercially available cyclohexanone, 2-(trimethylsilyl)ethyl chloroformate, and methyl iodide (MeI) in good overall yield .Molecular Structure Analysis
The chemical formula of “2-(Trimethylsilyl)ethyl chloroformate” is C6H13ClO2Si . The structure can be represented by the SMILES notation: CSi©CCOC(=O)Cl .Chemical Reactions Analysis
“2-(Trimethylsilyl)ethyl chloroformate” is used as a reagent in the formation of 2-trimethylsilylethyl esters . It is an effective reagent for this purpose without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Physical And Chemical Properties Analysis
“2-(Trimethylsilyl)ethyl chloroformate” is a liquid at room temperature . It has a molecular weight of 180.71 and is typically stored at temperatures around -10°C .科学研究应用
裂解和合成
- 有机硅化合物:2-(三甲基硅基)乙基氯甲酸酯已被用于裂解2-硅基取代吡啶的硅-碳键。这种裂解有助于产生杂环酮、酮酸、酯和醇,为有机硅化学提供了一条新的途径(Pinkerton & Thames, 1970)。
与亲核试剂的反应
- 合成乙基3-取代-反式-2,3-二氟-2-丙烯酸酯的途径:该化合物与各种反式-1-三甲基硅基-1,2-二氟烯烃反应,导致乙基3-取代-反式-2,3-二氟-2-丙烯酸酯的产生。这些丙烯酸酯进一步与类似肼水合物、胺基甲酸酰和硫脲的亲核试剂反应,生成4-氟吡唑、5-氟嘧啶和5-氟-2-尿嘧啶衍生物(Zhang & Lu, 2000)。
酯和硫酯的合成
- 转化为硫酯:2-(三甲基硅基)乙基硫醚在与羧酸氯和AgBF4反应时,产生硫酯。这些硫酯在有机合成中至关重要,因为它们允许硫醚作为硫醇保护基使用,展示了该化合物在合成化学中的多功能性(Grundberg, Andergran, & Nilsson, 1999)。
羧基保护基
- 在(−)-(S)-曲拉林合成中的应用:用作曲拉林合成中的羧基保护基,曲拉林是一种霉菌代谢产物。该保护基可以通过氟离子选择性去除,展示了其在复杂有机合成中的有效性(Gerlach, 1977)。
肽合成中的应用
- 抑制二酮哌啶的生成:用于肽合成中的C-末端保护。其使用显著减少了二酮哌啶的生成,这是肽合成中一个不良副产物。该化合物的非取代和甲基取代硅酯都可以在温和条件下去保护(Borsuk et al., 2004)。
核苷化学
- 硫氰酸酯的选择性制备:在核苷化学中,该化合物已被用于选择性制备硫氰酸酯。这展示了它在生物活性分子和机制基础抑制剂合成中的重要性(Chambert, Thomasson, & Décout, 2002)。
这些多样的应用突显了2-(三甲基硅基)乙基氯甲酸酯在科学研究各个领域的重要性
2-(三甲基硅基)乙基氯甲酸酯的科学研究应用
有机硅化学
- 硅-碳键的裂解:该化合物促进了2-硅基取代吡啶的硅-碳键的裂解,导致杂环酮、酮酸、酯和醇的形成。这个过程在有机硅化学中提供了一条新的途径(Pinkerton & Thames, 1970)。
合成化学
- 合成乙基3-取代-反式-2,3-二氟-2-丙烯酸乙酯:它与反式-1-三甲基硅基-1,2-二氟烯烃反应,生成乙基3-取代-反式-2,3-二氟-2-丙烯酸乙酯。这些产物进一步与各种亲核试剂反应,生成类似4-氟吡唑和5-氟嘧啶的化合物 (Zhang & Lu, 2000)。
硫化物化学
- 转化为硫酯:该化合物有效地将2-(三甲基硅基)乙基硫化物转化为硫酯。这种转化对于将这些硫化物用作有机合成中的硫醇保护基具有重要意义 (Grundberg, Andergran, & Nilsson, 1999)。
羧基保护基
- 库尔维拉林的合成:它在库尔维拉林合成中作为羧基保护基。使用氟化物离子有助于选择性去除这个基团 (Gerlach, 1977)。
肽合成
- 羧基末端保护:它在肽合成中用于C-末端保护的应用已经被探索,特别是在抑制二酮哌啶形成方面,这是肽合成中常见的问题 (Borsuk et al., 2004)。
核苷化学
- 选择性制备硫氰酸盐:展示其多功能性,它已被用于选择性制备硫氰酸盐,这对于生物活性分子和核苷硫氰酸盐的合成至关重要 (Chambert, Thomasson, & Décout, 2002)。
作用机制
Target of Action
2-(Trimethylsilyl)ethyl chloroformate is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the hydroxyl groups present in these compounds . By reacting with these groups, it facilitates the formation of 2-trimethylsilylethyl esters .
Mode of Action
The mode of action of 2-(Trimethylsilyl)ethyl chloroformate involves the formation of a β-silyl carbocation intermediate . This intermediate is crucial for the transformation of the target compound.
Biochemical Pathways
The biochemical pathways affected by 2-(Trimethylsilyl)ethyl chloroformate are those involved in the synthesis of organic compounds. For instance, it has been used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction . It can also be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .
Result of Action
The result of the action of 2-(Trimethylsilyl)ethyl chloroformate is the formation of new organic compounds. For example, it can lead to the formation of 2-trimethylsilylethyl esters , or the synthesis of amino acid SEM esters . These compounds can serve as building blocks for new molecular architectures .
Action Environment
The action of 2-(Trimethylsilyl)ethyl chloroformate can be influenced by environmental factors such as temperature and pH. For instance, it is known that chloroformates are reactive compounds that possess both acid chloride and alkyl substituents . Their stability can be influenced by the nature of the alkyl substituent . Furthermore, chloroformates are soluble in organic solvents and hydrolyze in water , which means that the solvent used can significantly impact the reaction.
安全和危害
This compound is considered hazardous. It is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
未来方向
As a reagent, “2-(Trimethylsilyl)ethyl chloroformate” has potential applications in the formation of 2-trimethylsilylethyl esters . Its use in palladium-catalyzed asymmetric allylic alkylation is being explored, yielding a variety of α-quaternary six- and seven-membered ketones and lactams . This suggests that it could have significant utility in complex fragment coupling .
属性
IUPAC Name |
2-trimethylsilylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEQQLFQAPLTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448018 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl chloroformate | |
CAS RN |
20160-60-5 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



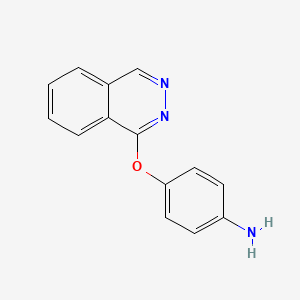

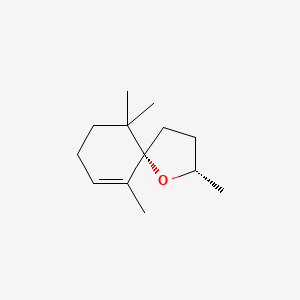


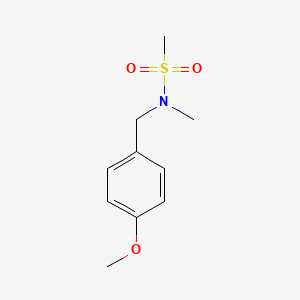
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

